molecular formula C20H21NO2S B5608444 methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate

methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate

Cat. No.: B5608444
M. Wt: 339.5 g/mol
InChI Key: FATOODHMUGSNSC-UHFFFAOYSA-N
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Description

Methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a sulfanyl group attached to the indole ring, making it an interesting subject for research in various scientific fields.

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific receptors or enzymes .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include toxicity data, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include medicinal applications, uses in materials science, or roles in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate typically involves multiple steps. One common method includes the reaction of 7-methylindole with 4-methylbenzenethiol in the presence of a suitable catalyst to form the sulfanyl-indole intermediate. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate is unique due to the presence of both the sulfanyl group and the indole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[7-methyl-3-(4-methylphenyl)sulfanyl-1H-indol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-13-7-9-15(10-8-13)24-20-16-6-4-5-14(2)19(16)21-17(20)11-12-18(22)23-3/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATOODHMUGSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC3=C(C=CC=C32)C)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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